molecular formula C17H14Cl2N2O B2785496 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol CAS No. 956507-62-3

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol

Cat. No.: B2785496
CAS No.: 956507-62-3
M. Wt: 333.21
InChI Key: YHDAICFSKYFDPB-UHFFFAOYSA-N
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Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is a chemical entity that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a methyl group, and a phenyl group, along with a methanol moiety attached to a chlorophenyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with 4-chlorobenzaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl group, potentially leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial properties, making this compound a candidate for further biological evaluation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanol
  • (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanol
  • (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-methylphenyl)methanol

Uniqueness

Compared to similar compounds, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is unique due to the presence of two chloro groups, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrazole ring and the chlorophenyl group also contributes to its distinct properties.

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-(4-chlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-21-17(19)14(15(20-21)11-5-3-2-4-6-11)16(22)12-7-9-13(18)10-8-12/h2-10,16,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDAICFSKYFDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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